2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-[(3-Ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound characterized by a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural features include:
- (Z)-Configured methylidene bridge: The Z stereochemistry of the methylidene group linking the pyrido-pyrimidinone and thiazolidinone rings influences molecular conformation and intermolecular interactions .
- 9-Methyl group on the pyrido-pyrimidinone: This substituent may sterically influence binding interactions in biological systems.
Properties
Molecular Formula |
C24H32N4O3S2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N4O3S2/c1-4-6-7-8-13-28-23(30)19(33-24(28)32)16-18-20(25-12-10-15-31-5-2)26-21-17(3)11-9-14-27(21)22(18)29/h9,11,14,16,25H,4-8,10,12-13,15H2,1-3H3/b19-16- |
InChI Key |
PRHLZYLFZOHYKC-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOCC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, highlighting key findings from various studies.
Chemical Structure and Properties
The structural formula of the compound can be described as follows:
This structure features a pyrido[1,2-a]pyrimidinone core, thiazolidine moiety, and an ethoxypropyl amino side chain, which are believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- The compound has shown promising results against various bacterial strains and fungi. For example, derivatives of thiazolidinone structures similar to this compound have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
- In particular, compounds with thiazolidinone cores have been studied extensively for their ability to inhibit bacterial growth, with minimum inhibitory concentrations (MICs) often reported in the range of 31.25 to 62.5 µg/ml against specific pathogens .
-
Anticancer Activity
- The potential anticancer effects of compounds with similar structures have been documented in several studies. For instance, thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
- Specific studies have indicated that structural modifications can enhance the cytotoxicity of these compounds against various cancer cell lines, suggesting that the compound may possess similar properties.
- Enzyme Inhibition
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Shi et al. (1996) | Identified anticancer properties linked to apoptosis induction in cell lines. |
| Kaspady et al. (2009) | Reported antimicrobial efficacy of thiazolidinones against multiple bacterial strains. |
| Tomasic et al. (2017) | Demonstrated DNA gyrase inhibition by thiazole derivatives leading to antibacterial effects. |
The mechanisms through which this compound exerts its effects may include:
- Disruption of Cell Membrane Integrity : Antimicrobial compounds often disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Key Enzymatic Pathways : By inhibiting enzymes like DNA gyrase and COX, the compound can interfere with essential cellular processes in pathogens.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through caspase activation.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The 3-hexyl substituent in the target compound confers higher logP values compared to analogs with shorter alkyl or aromatic groups (e.g., 4-methylbenzyl in ), suggesting enhanced membrane permeability but reduced aqueous solubility.
- The ethoxypropylamino group balances lipophilicity with moderate polarity, contrasting with the methoxypropyl (less polar) in and tetrahydrofurfurylmethyl (more polar) in .
Stereochemical and Conformational Effects
- The (Z)-methylidene bridge in the target compound likely enforces a planar conformation between the pyrido-pyrimidinone and thiazolidinone rings, optimizing π-π stacking in protein-binding pockets. This contrasts with uncharacterized stereochemistry in some analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
